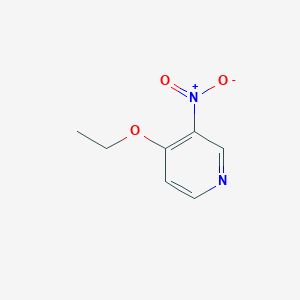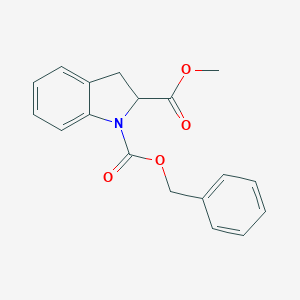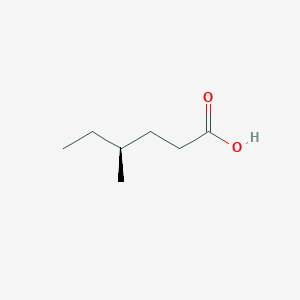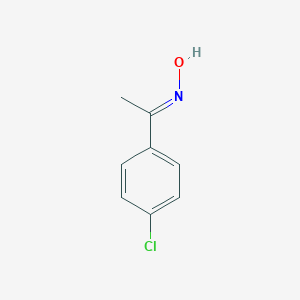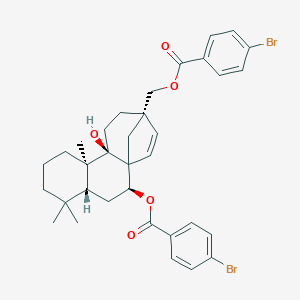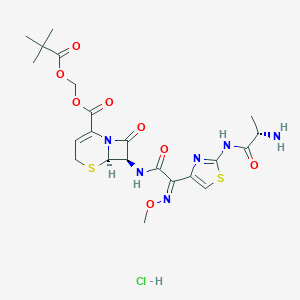
(2R)-2-propyloxirane
Descripción general
Descripción
(2R)-2-propyloxirane is a chiral epoxide that has been extensively studied due to its unique properties and potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used in organic synthesis.
Aplicaciones Científicas De Investigación
Chalcone Epoxide Intermediates and Lignin-Related Phenylcoumarans
Research by Langer, Li, and Lundquist (2006) discusses the synthesis of chalcone epoxide intermediates, which are structurally related to (2R)-2-propyloxirane. These compounds, such as (2R*,3S*)-1-(3,4-dimethoxyphenyl)-3-{3-methoxy-2-[(2R*)-tetrahydropyran-2-yloxy]phenyl}-2,3-epoxy-1-propanone, play a role in synthesizing lignin-related phenylcoumarans. This study enhances understanding of the stereochemistry and crystal structures of such chalcone epoxides, contributing to our knowledge of lignin chemistry and potential applications in materials science (Langer, Li, & Lundquist, 2006).
Asymmetric Cyclization Catalyzed by Cobalt Complexes
Takeichi, Ishimori, and Tsuruta (1979) explored the synthesis of optically active methyloxirane, a compound similar to (2R)-2-propyloxirane, using an optically active cobalt complex as a catalyst. This research provides insight into the asymmetric cyclization processes, which are crucial for producing chiral compounds in pharmaceutical and chemical industries (Takeichi, Ishimori, & Tsuruta, 1979).
Nitrile Biotransformations for Synthesis of Oxiranecarboxamides
Wang et al. (2005) studied the biotransformations of various oxiranecarbonitriles, closely related to (2R)-2-propyloxirane, using Rhodococcus sp. This process led to the efficient synthesis of oxiranecarboxamides with high enantiomeric excess, demonstrating the potential of microbial catalysts in producing optically active epoxides for use in the synthesis of complex chiral molecules (Wang et al., 2005).
Epoxide-Hydrolase-Catalyzed Ring Opening
The research by Wistuba, Träger, and Schurig (1992) focuses on the enzyme-catalyzed hydrolysis of various aliphatic oxiranes, which include compounds structurally similar to (2R)-2-propyloxirane. This study offers insights into the substrate enantioselectivity and regioselectivity of epoxide hydrolases, which are important for understanding the metabolism and detoxification of epoxide compounds in biological systems (Wistuba, Träger, & Schurig, 1992).
Propiedades
IUPAC Name |
(2R)-2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-propyloxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



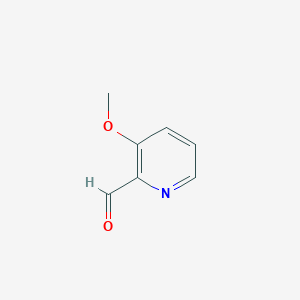
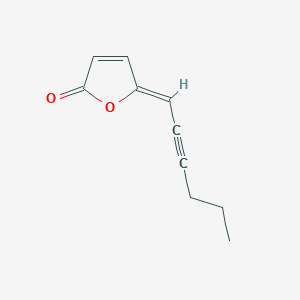
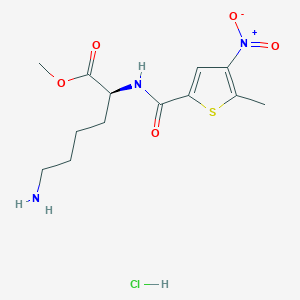
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
